molecular formula C18H21N3OS B2996431 N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 893975-15-0

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2996431
CAS RN: 893975-15-0
M. Wt: 327.45
InChI Key: LBVHBLGBFAXDLN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, commonly known as CPPTA, is a chemical compound that has been extensively studied in scientific research. It is a thioacetamide derivative that has shown potential in various applications, including neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Potential Applications

Antimicrobial Agents : Research on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been conducted, showcasing the versatility of similar compounds in developing treatments against bacterial and fungal infections (Darwish et al., 2014).

Metabolic Stability Improvement : Investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have been carried out to improve metabolic stability, indicating the pharmaceutical potential of similar compounds in targeting specific pathways for disease treatment (Stec et al., 2011).

Synthetic Pathways for Biologically Active Amino Acids : A study on the synthesis of diastereomerically pure pyrrolidin-2-ones through intramolecular cyclisation offers insights into creating biologically active amino acids, relevant for developing compounds with specific biological activities (Galeazzi et al., 1996).

Antioxidant Properties : N-acetylcysteine (NAC), a compound with antioxidant properties, has been studied for its protective effects against oxidative stress, highlighting the interest in antioxidant applications of related compounds (Dhouib et al., 2016).

Antitumor Activities : The synthesis of various heterocyclic derivatives and their screening for antiproliferative activity against different cancer cell lines demonstrates the potential of similar compounds in cancer research (Shams et al., 2010).

properties

IUPAC Name

N-cyclopentyl-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-13-6-8-14(9-7-13)16-10-11-18(21-20-16)23-12-17(22)19-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVHBLGBFAXDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

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